ERβ Binding Affinity: Comparison with 17β-Estradiol
Serba-2 demonstrates high-affinity binding to ERβ with a Ki of 1.54 nM, compared to the endogenous ligand 17β-estradiol, which binds ERβ with a Ki of approximately 0.4 nM [1]. This represents a moderate reduction in absolute affinity (approximately 3.85-fold) but achieves this within a nonsteroidal benzopyran scaffold that enables subsequent selectivity engineering. In contrast, 17β-estradiol exhibits near-equivalent affinity for both ERα and ERβ, lacking subtype discrimination [2].
| Evidence Dimension | ERβ binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.54 nM |
| Comparator Or Baseline | 17β-estradiol: ~0.4 nM |
| Quantified Difference | ~3.85-fold lower affinity relative to endogenous ligand |
| Conditions | In vitro competitive radioligand binding assay using recombinant human ERβ |
Why This Matters
This quantitative benchmark establishes Serba-2 as a potent ERβ ligand suitable for experiments where a nonsteroidal, subtype-preferring agonist is required, and provides a reference point for interpreting its activity relative to the endogenous hormone.
- [1] TargetMol. (n.d.). Serba-2 (T9799) Product Information. TargetMol Chemicals Inc. View Source
- [2] Paterni, I., Granchi, C., Katzenellenbogen, J. A., & Minutolo, F. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Steroids, 90, 13–29. View Source
